molecular formula C19H11Cl2N3O2 B2483749 2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione CAS No. 1024316-38-8

2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2483749
CAS No.: 1024316-38-8
M. Wt: 384.22
InChI Key: WVFVSIFNWWJSBD-UHFFFAOYSA-N
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Description

2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines an indane-1,3-dione core with a dichloroimidazolyl-substituted phenyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indane-1,3-dione core, which can be synthesized through the condensation of phthalic anhydride with acetone in the presence of a base. The resulting intermediate is then reacted with 4-(4,5-dichloroimidazolyl)aniline under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The dichloroimidazolyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: A closely related compound with similar chemical properties but lacking the dichloroimidazolyl group.

    Indanone: Another related compound used in the design of biologically active molecules.

    Quinones: Compounds that share similar oxidation-reduction properties.

Uniqueness

The presence of the dichloroimidazolyl group in 2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This structural feature enhances its potential for specific applications in medicinal chemistry and materials science .

Biological Activity

The compound 2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound)
  • Molecular Formula : C18H14Cl2N4O2
  • Molecular Weight : 392.23 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of cancer cells. It targets specific pathways involved in cell cycle regulation and apoptosis.
    • A study demonstrated that derivatives of indane-1,3-dione exhibited cytotoxic effects on leukemia and ovarian cancer cell lines, indicating potential as an anticancer agent .
  • Anti-inflammatory Properties :
    • Research indicates that similar compounds can inhibit the release of inflammatory mediators such as superoxide anions and neutrophil elastase. These effects are crucial in conditions like rheumatoid arthritis and other inflammatory diseases .
  • Antimicrobial Effects :
    • Preliminary studies suggest that the compound may exhibit antimicrobial properties, particularly against certain bacterial strains. This aspect requires further investigation to establish its efficacy and mechanism.

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM across different types of cancer cells. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of related compounds revealed that they could reduce inflammation markers in human neutrophils effectively. The compound inhibited fMLF-induced phosphorylation of Akt (S473), showcasing its potential as an anti-inflammatory agent .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AnticancerCytotoxic effects on leukemia and ovarian cancer cells
Anti-inflammatoryInhibition of neutrophil elastase release
AntimicrobialPotential activity against specific bacterial strainsPreliminary

Properties

IUPAC Name

2-[[4-(4,5-dichloroimidazol-1-yl)phenyl]iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O2/c20-18-19(21)24(10-23-18)12-7-5-11(6-8-12)22-9-15-16(25)13-3-1-2-4-14(13)17(15)26/h1-10,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFKLASGXFCJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)N4C=NC(=C4Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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